![molecular formula C23H21N3O5S2 B2916299 2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide CAS No. 1105242-96-3](/img/structure/B2916299.png)

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

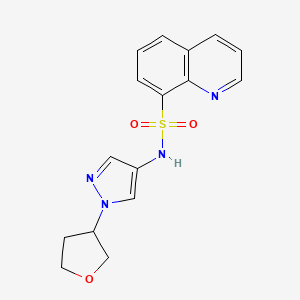

The compound contains several functional groups including a benzodioxole, an oxadiazole, a thiophene, and a sulfonamide. Benzodioxoles are often used in drug design due to their ability to increase the lipophilicity of a compound, which can improve its ability to cross cell membranes . Oxadiazoles are heterocyclic compounds that are often used in medicinal chemistry due to their diverse biological activities. Thiophenes are sulfur-containing aromatic compounds that are also commonly used in drug design. Sulfonamides are a group of compounds that are well-known for their antibacterial activity.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and thiophene rings would contribute to the overall aromaticity of the molecule, while the oxadiazole ring would introduce some polarity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the benzodioxole and thiophene groups would likely make the compound relatively non-polar, while the sulfonamide group could potentially form hydrogen bonds .科学的研究の応用

Synthesis and Biological Evaluation

A study by Ghorab et al. (2016) focused on the synthesis of novel sulfonamides, including derivatives that might share structural similarities with the compound . These sulfonamides were evaluated for their anticancer activity against several cancer cell lines, such as HepG2, Daoy, HeLa, and HT-29, and for their ability to inhibit the vascular endothelial growth factor receptor (VEGFR)-2, indicating their potential application in cancer treatment and angiogenesis inhibition (Ghorab et al., 2016).

Antibacterial and Antitubercular Activity

Kumar et al. (2013) synthesized and characterized a series of sulfonyl derivatives that exhibited significant antibacterial and antifungal activities. The study highlighted the potential of these compounds, which may include structures similar to the specified compound, as antimicrobial and antitubercular agents, suggesting their relevance in addressing infectious diseases (Kumar et al., 2013).

Environmental Implications and Transformation Products

Research by Nödler et al. (2012) explored the transformation products of sulfamethoxazole, a sulfonamide antibiotic, under denitrifying conditions, which may provide insights into the environmental fate and transformation possibilities of similar sulfonamide compounds. This study sheds light on the environmental persistence and potential risks associated with the widespread use of sulfonamide-based compounds (Nödler et al., 2012).

Mechanistic Studies and Molecular Docking

Shingare et al. (2022) conducted molecular docking studies on a series of benzene sulfonamide pyrazole oxadiazole derivatives to understand their potential as antimicrobial and antitubercular agents. Such studies are crucial for elucidating the mode of action and optimizing the therapeutic potential of sulfonamide-based compounds (Shingare et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O5S2/c1-14(2)15-4-7-17(8-5-15)26(3)33(27,28)20-10-11-32-21(20)23-24-22(25-31-23)16-6-9-18-19(12-16)30-13-29-18/h4-12,14H,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKDYKJHERBAND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2916216.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2916217.png)

![N-propyl-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B2916218.png)

![3-(4-Isobutylphenyl)-6-({[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2916222.png)

![N1-(2,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2916224.png)

![3-methoxy-N-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)benzamide](/img/structure/B2916225.png)

![N-[3-(1-Oxa-4-azaspiro[5.5]undecan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2916230.png)

![6-Iodo-8-methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2916231.png)

![ethyl N-[(3-chlorophenyl)(2-oxocyclooctyl)methyl]carbamate](/img/structure/B2916238.png)